2-(Hydroxymethyl)cyclopentanol

Description

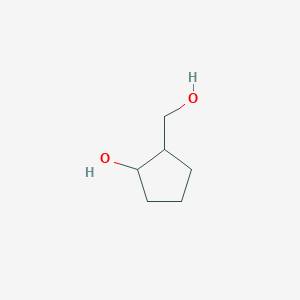

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADBLZFWTJHOJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69618-32-2 | |

| Record name | 2-(hydroxymethyl)cyclopentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification Within Cyclopentanol Architectures

From a structural standpoint, 2-(hydroxymethyl)cyclopentanol is classified as a cyclic alcohol, or more specifically, a cycloalkanol. wikipedia.org Its core is the cyclopentanol (B49286) framework, which is a five-membered aliphatic ring containing a hydroxyl group. ontosight.ai The presence of a second hydroxyl group, located within the hydroxymethyl substituent at the adjacent carbon position, also categorizes the molecule as a diol, specifically a 1,2-diol.

The IUPAC name, 2-(hydroxymethyl)cyclopentan-1-ol, precisely defines this connectivity. nih.gov The molecule's structure is not planar, and the relative orientation of the hydroxyl and hydroxymethyl groups gives rise to geometric isomerism. ontosight.ai These two groups can be on the same side of the ring, forming the cis isomer, or on opposite sides, forming the trans isomer. This fundamental isomeric difference is a critical determinant of the compound's physical properties and chemical reactivity.

Significance of the Cyclopentanol Scaffold in Advanced Organic Synthesis

The cyclopentanol (B49286) scaffold is a recurring and important structural motif in a vast array of natural products and biologically active molecules. This prevalence has established cyclopentanol and its derivatives as crucial building blocks, or synthons, in the field of advanced organic synthesis. Their inherent chirality and conformational constraints make them ideal starting points for the stereocontrolled synthesis of complex molecular targets.

Researchers utilize the cyclopentanol framework to construct more elaborate structures, including prostaglandins (B1171923), steroids, alkaloids, and certain antibiotics. The functional groups on the cyclopentane (B165970) ring, such as the hydroxyl groups in 2-(hydroxymethyl)cyclopentanol, serve as versatile handles for further chemical modification. These groups can be readily oxidized, reduced, or converted into other functionalities, allowing chemists to strategically build molecular complexity. Furthermore, derivatives of cyclopentanol have been explored as precursors for high-density aviation fuels, highlighting the scaffold's versatility beyond pharmaceutical and fine chemical applications. researchgate.net The five-membered ring imparts unique reactivity and stereochemical influence, making it a favored component for creating diverse and intricate molecular architectures.

Isomeric Diversity and Stereochemical Considerations in Research

Enantioselective and Diastereoselective Synthesis

Substrate-Controlled Stereoselective Transformations

Once an enantiomerically pure 2-(hydroxymethyl)cyclopentanol derivative is obtained, its inherent chirality can be used to direct the stereochemical outcome of subsequent reactions. This substrate-controlled approach is a fundamental strategy in asymmetric synthesis. The existing stereocenters, particularly the hydroxyl groups, can influence the facial selectivity of reactions at other sites in the molecule through steric hindrance or by acting as directing groups.

For instance, if a double bond is introduced into the cyclopentane (B165970) ring, the resident hydroxyl group can direct a hydrogenation or epoxidation reaction to the syn-face of the molecule. In a process like Sharpless asymmetric epoxidation, an allylic alcohol directs the epoxidizing agent to a specific face of the alkene. slideshare.netyoutube.comtcichemicals.com Similarly, chelation of a metal catalyst between the primary and secondary hydroxyl groups of 2-(hydroxymethyl)cyclopentanol can lock the conformation of the ring, exposing one face to attack by a reagent while shielding the other. This allows for highly diastereoselective additions of nucleophiles or other transformations. nih.gov

Total Synthesis Approaches Utilizing 2-(Hydroxymethyl)cyclopentanol Precursors

The chiral, bifunctional nature of 2-(hydroxymethyl)cyclopentanol makes it an ideal starting material or "chiral pool" building block for the total synthesis of complex molecules, such as prostaglandins (B1171923) and certain natural products. nih.govacs.orgnih.gov

Multi-step Convergent and Linear Syntheses

The construction of complex target molecules can be approached through two primary strategies: linear and convergent synthesis. lumenlearning.com

| Flexibility | Less flexible; a failure in one step impacts the entire sequence. | More flexible; allows for optimization of fragment syntheses independently. |

Ring-Closing Metathesis Strategies in Cyclopentanol (B49286) Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile reaction for the formation of cyclic systems, including the cyclopentane core of 2-(hydroxymethyl)cyclopentanol. nih.gov This strategy involves an acyclic diene precursor that, when treated with a specific metal catalyst (typically containing ruthenium, such as a Grubbs catalyst), undergoes an intramolecular cyclization to form a cyclopentene (B43876) ring. youtube.com

The synthesis would begin with an acyclic, stereochemically defined precursor containing two terminal alkene functionalities at appropriate positions. This precursor can often be derived from readily available chiral starting materials like carbohydrates. The RCM reaction efficiently forms the five-membered ring. The resulting cyclopentene can then be subjected to further transformations. For example, hydrogenation of the double bond and stereoselective dihydroxylation would yield the final 2-(hydroxymethyl)cyclopentanol core with defined stereochemistry. This method is highly valued for its functional group tolerance and reliability in forming five-membered rings. nih.gov

Table 4: Common Catalysts for Ring-Closing Metathesis

| Catalyst | Common Name | Key Characteristics |

|---|---|---|

| Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | Grubbs' Catalyst (1st Gen.) | Robust and effective for many applications, but sensitive to air and moisture. |

| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs' Catalyst (2nd Gen.) | Higher activity and better stability than 1st Gen. catalyst. Tolerant of more functional groups. |

Diels-Alder Cycloaddition Strategies for Ring Construction

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile. While not a direct route to the five-membered ring of 2-(hydroxymethyl)cyclopentanol, this strategy is pivotal in the broader context of converting biomass-derived furanics into complex cyclic structures.

Computational modeling and experimental work have shown that 2,5-bis(hydroxymethyl)furan (BHMF), which is produced by the reduction of 5-hydroxymethylfurfural (B1680220) (HMF), can act as a reactive diene in Diels-Alder reactions. semanticscholar.org The reaction of BHMF with various dienophiles, such as N-phenylmaleimide derivatives, has been investigated to produce intricate tricyclic adducts. nih.govresearchgate.net An electron-rich diene and an electron-poor dienophile are typically required for the reaction, which involves the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. nih.gov Although these resulting structures are based on a six-membered ring, they represent a key strategy for building complex molecular frameworks from simple, renewable platform chemicals, showcasing the versatility of furan-based precursors in constructing cyclic systems. semanticscholar.org

Sustainable and Biomass-Derived Synthetic Routes

The shift away from petrochemical feedstocks has spurred the development of sustainable routes to valuable chemicals. The synthesis of 2-(hydroxymethyl)cyclopentanol and its isomers is a prime example of this transition, leveraging readily available biomass.

Furfural (B47365) (FF) and 5-(hydroxymethyl)furfural (HMF) are versatile platform chemicals derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. nih.govmdpi.com These furanic compounds serve as the primary starting materials for the sustainable synthesis of cyclopentane derivatives. nih.govresearchgate.net

The conversion process typically begins with the hydrogenation of the aldehyde group in HMF to yield 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov This intermediate is crucial as it is more susceptible to the subsequent ring rearrangement reactions needed to form the cyclopentane core. semanticscholar.orgnih.gov While HMF is the direct precursor to hydroxymethyl-substituted cyclopentanols, furfural can be similarly converted to cyclopentanol, demonstrating a broader platform for producing C5 cyclic compounds from biomass. frontiersin.orgcsic.es The conversion of HMF can also proceed through biocatalytic routes, where microorganisms or their enzymes transform HMF into derivatives like DHMF under mild conditions, offering an environmentally friendly alternative to purely chemical methods. mdpi.comnih.gov

A key step in the conversion of HMF to cyclopentane derivatives is the catalytic hydrogenative ring rearrangement. This process transforms the furan (B31954) ring into a cyclopentane ring in a cascade of reactions. Two primary mechanisms have been proposed for this transformation. nih.govresearchgate.net

Piancatelli Rearrangement: This pathway involves the acid-catalyzed rearrangement of a furfuryl alcohol intermediate, such as BHMF, to form a hydroxy-cyclopentanone derivative. nih.gov

Ring Opening and Aldol (B89426) Condensation: An alternative mechanism involves the acid-catalyzed hydration and opening of the furan ring to form an aliphatic intermediate like 1-hydroxyhexane-2,5-dione (B3055535) (HHD). This intermediate then undergoes an intramolecular aldol condensation followed by hydrogenation to yield the final cyclopentanone (B42830) or cyclopentanol product. nih.govresearchgate.net

The success of this rearrangement hinges on the use of efficient bifunctional catalysts that possess both metal sites for hydrogenation and acidic sites for the rearrangement steps. A wide array of catalysts has been developed, including both noble and non-noble metal systems. For instance, Au/Nb₂O₅ has been shown to produce 3-hydroxymethylcyclopentanone (HCPN) with an 86% yield. researchgate.net Non-noble metal catalysts, such as Co-Al₂O₃, have demonstrated high selectivity, achieving a 94% yield of 3-hydroxymethylcyclopentanol (HCPL). rsc.orgresearchgate.net Similarly, palladium supported on pyrochlore (B1171951) (Pd/Y₂Sn₂O₇) has yielded 92.5% of 3-hydroxymethyl cyclopentanone. acs.org The choice of catalyst and reaction conditions (temperature, hydrogen pressure, and solvent) significantly influences the reaction rate and the distribution of products. researchgate.net

| Catalyst System | Precursor | Temp. (°C) | H₂ Pressure | Main Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Au/Nb₂O₅ | HMF | 140 | 8.0 MPa | 3-Hydroxymethylcyclopentanone (HCPN) | 86% Yield | researchgate.net |

| Co-Al₂O₃ | HMF | 140 | 20 bar | 3-Hydroxymethylcyclopentanol (HCPL) | 94% Selectivity | rsc.orgresearchgate.net |

| Pd/Y₂Sn₂O₇ | HMF | - | - | 3-Hydroxymethylcyclopentanone (HCPN) | 92.5% Yield | acs.org |

| Pt/SiO₂ + Nd₂O₃ | HMF | 140 | 3.0 MPa | 3-Hydroxymethylcyclopentanol (HCPO) | 90% Yield | rsc.org |

| Cu-Al₂O₃ | HMF | 140 | 20 bar | 3-Hydroxymethylcyclopentanone (HCPN) | 86% Selectivity | rsc.org |

| 1%Ru-2.5%Mo/CNT | Furfural | 180 | 4.0 MPa | Cyclopentanol (CPL) | 89.1% Yield | frontiersin.org |

The synthesis of 2-(hydroxymethyl)cyclopentanol and related compounds is firmly rooted in the principles of biorefining. The primary feedstocks, furfural and HMF, are derived from the acid-catalyzed dehydration of sugars obtained from the hemicellulose and cellulose (B213188) fractions of lignocellulosic biomass, a non-food, renewable resource. nih.govcsic.es This foundation provides a sustainable alternative to traditional petrochemical routes for producing valuable chemicals like cyclopentanone and cyclopentanol, which have historically relied on processes such as the decarboxylation of adipic acid. frontiersin.org

The conversion of these biomass-derived platforms into cyclopentane derivatives is a significant advancement in creating high-value chemicals. For instance, cyclopentanol derived from furfural can be further converted into high-density aviation fuels. nih.gov This highlights a value chain that begins with agricultural or forestry waste and ends with advanced materials and fuels, embodying the core concept of a circular bio-economy. The development of efficient, one-pot catalytic systems that directly convert furans to the desired alicyclic products is crucial for the economic viability of these renewable pathways. frontiersin.orgresearchgate.net

Oxidative Manipulations of Hydroxyl and Hydroxymethyl Functionalities

The oxidation of 2-(hydroxymethyl)cyclopentanol can be selectively directed towards either the primary or secondary hydroxyl group, or both, leading to a range of products including aldehydes, carboxylic acids, and ketones. The choice of oxidizing agent and reaction conditions are critical in determining the outcome of these transformations.

Selective Oxidation to Aldehydes and Carboxylic Acids

The primary hydroxymethyl group of 2-(hydroxymethyl)cyclopentanol can be selectively oxidized to an aldehyde or further to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for the selective oxidation of primary alcohols to aldehydes under mild, aprotic conditions. thieme-connect.de For instance, the oxidation of a similar compound, 1α,4α-di(2-tetrahydropyranyloxy)-2β-hydroxymethyl-3α-(6-ethoxycarbonylhexyl)cyclopentane, to the corresponding aldehyde was achieved using an anhydrous chromic acid-pyridine complex in methylene (B1212753) chloride. google.com

Further oxidation to a carboxylic acid can be accomplished using stronger oxidizing agents. For example, the hydroxymethyl group in 2-(hydroxymethyl)cyclopentanone (B1310601) can be oxidized to a carboxylic acid, yielding 2-(carboxymethyl)cyclopentanone. This transformation is a key step in various synthetic pathways.

Formation of Cyclopentanone Derivatives

Oxidation of the secondary hydroxyl group on the cyclopentanol ring leads to the formation of cyclopentanone derivatives. For example, the oxidation of cyclopentanol itself can yield cyclopentanone. acs.org In the case of 2-(hydroxymethyl)cyclopentanol, oxidation of the secondary alcohol would yield 2-(hydroxymethyl)cyclopentanone. This transformation is often a key step in the synthesis of various biologically active molecules and fine chemicals.

The catalytic conversion of biomass-derived furfural and 5-(hydroxymethyl)furfural (HMF) often proceeds through cyclopentanone intermediates. nih.govnih.gov For example, the hydrogenative ring rearrangement of HMF can lead to 3-(hydroxymethyl)cyclopentanone (HCPN). nih.govnih.gov This highlights the importance of cyclopentanone derivatives as versatile synthetic intermediates.

Reductive Processes for Cyclopentanol Derivatives

Reduction reactions involving derivatives of 2-(hydroxymethyl)cyclopentanol typically target carbonyl groups or unsaturated bonds within the cyclopentane ring. These processes are fundamental for the synthesis of various saturated and functionalized cyclopentane structures.

Selective Reduction of Carbonyl Groups

The selective reduction of a carbonyl group in the presence of other functional groups is a common challenge in organic synthesis. In derivatives of 2-(hydroxymethyl)cyclopentanol, such as 2-(hydroxymethyl)cyclopentanone, the ketone can be reduced back to the corresponding alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed for this purpose. liverpool.ac.uk The choice of reducing agent can influence the stereoselectivity of the reduction, yielding either the cis or trans isomer of 2-(hydroxymethyl)cyclopentanol.

The chemoselective reduction of aldehydes in the presence of ketones, or vice versa, can be achieved by using specific reagents and conditions. jst.go.jpcdnsciencepub.com For instance, sterically hindered hydride donors like diisobutylaluminium hydride (DIBAL-H) can selectively reduce acid chlorides to aldehydes. wikipedia.org

Hydrogenation of Unsaturated Cyclopentene Rings

The cyclopentene ring, which can be present in precursors to or derivatives of 2-(hydroxymethyl)cyclopentanol, can be hydrogenated to the corresponding saturated cyclopentane ring. This is a standard transformation often carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.comresearchgate.net For example, the partial hydrogenation of cyclopentadiene (B3395910) can yield cyclopentene, which can then be further processed. researchgate.net Similarly, cyclopentene derivatives can be hydrogenated to yield saturated cyclopentane compounds. google.com This saturation step is crucial in the synthesis of many target molecules where a fully saturated cyclopentane core is required. For instance, the dehydration of cyclopentanol can produce cyclopentene, which can then be used in oligomerization and rearrangement reactions followed by hydrogenation to synthesize high-density aviation fuels. researchgate.net

Derivatization and Functional Group Interconversions

The hydroxyl groups of 2-(hydroxymethyl)cyclopentanol provide convenient handles for a wide array of derivatization reactions and functional group interconversions. These transformations are essential for building more complex molecular architectures and for modulating the biological activity of the resulting compounds.

The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. vanderbilt.edu They can also be transformed into halides (chlorides, bromides, or iodides) using various reagents. vanderbilt.edu For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl groups to the corresponding chlorides and bromides. scribd.com

Furthermore, the hydroxyl groups can undergo etherification or esterification reactions. scribd.com These derivatizations are not only useful for protecting the hydroxyl groups during other synthetic steps but can also be integral parts of the final target molecule. The interconversion of functional groups is a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's reactivity and properties. mit.edu For instance, a carboxylic acid derivative can be converted into an amide, which can then be dehydrated to a nitrile. vanderbilt.edu These transformations significantly expand the synthetic utility of 2-(hydroxymethyl)cyclopentanol as a building block.

Esterification and Etherification Reactions

The primary and secondary hydroxyl groups of 2-(hydroxymethyl)cyclopentanol readily undergo esterification and etherification, two fundamental transformations for the synthesis of derivatives. The reactivity of the two hydroxyl groups can differ, allowing for selective reactions under controlled conditions. Generally, the primary hydroxyl group is more sterically accessible and thus more reactive towards bulky reagents than the secondary hydroxyl group.

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. This reaction is typically catalyzed by an acid. Due to the different steric environments, mono-esterification can often be achieved selectively at the primary hydroxyl group. Complete esterification to form a diester requires more forcing conditions.

Etherification , the formation of an ether linkage (C-O-C), can be accomplished through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. Dehydrative etherification, where two alcohol molecules (or two different alcohols) are coupled with the removal of water, is another route, often catalyzed by acid or specific metal complexes. researchgate.net For instance, cyclopentanol can be converted to cyclopentyl methyl ether using zeolite catalysts. researchgate.net

| Reaction Type | Reagent/Catalyst | Product Type | Notes |

| Esterification | Carboxylic Acid (R-COOH) / Acid Catalyst | Mono- or Di-ester | Selective mono-esterification at the primary -OH is often possible. |

| Acid Chloride (R-COCl) / Base | Mono- or Di-ester | Highly reactive; may be less selective. | |

| Acid Anhydride ((RCO)₂O) / Base or Catalyst | Mono- or Di-ester | Common and efficient method. | |

| Etherification | Alkyl Halide (R-X) / Strong Base (e.g., NaH) | Mono- or Di-ether | Classic Williamson ether synthesis. |

| Two Alcohols / Acid or Metal Catalyst | Symmetrical or Unsymmetrical Ether | Dehydrative coupling. researchgate.net |

Nucleophilic Substitution Reactions of Hydroxyl Groups

The hydroxyl group (-OH) itself is a poor leaving group for nucleophilic substitution reactions because its conjugate base, the hydroxide (B78521) ion (HO⁻), is strong and unstable. libretexts.org Therefore, to facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.org This is a critical step in utilizing 2-(hydroxymethyl)cyclopentanol as a synthetic intermediate.

Common strategies for activating the hydroxyl groups include:

Protonation in Strong Acid: In the presence of strong hydrohalic acids (HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now water (H₂O), a much more stable molecule, which can be displaced by the halide ion in an Sₙ1 or Sₙ2 reaction. libretexts.org

Conversion to Sulfonate Esters: A widely used method involves reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl)) in the presence of a base like pyridine. This converts the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate), which is an excellent leaving group, readily displaced by a wide range of nucleophiles. libretexts.org

Mitsunobu Reaction: This reaction allows for the direct conversion of an alcohol into various functional groups with inversion of stereochemistry. It uses a combination of triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the hydroxyl group for substitution by a suitable nucleophile. google.com This method is particularly useful for coupling the cyclopentanol moiety with nucleosides in the synthesis of antiviral agents. google.com

| Activation Method | Reagent(s) | Intermediate | Leaving Group | Typical Nucleophiles |

| Acid Catalysis | HBr, HCl | Oxonium ion (-OH₂⁺) | H₂O | Br⁻, Cl⁻ |

| Sulfonate Ester Formation | TsCl, MsCl / Pyridine | Tosylate, Mesylate | TsO⁻, MsO⁻ | CN⁻, N₃⁻, RCOO⁻, I⁻ |

| Mitsunobu Reaction | PPh₃, DEAD | Alkoxyphosphonium salt | Ph₃PO | N-heterocycles, Carboxylates |

Protecting Group Strategies in Multi-step Synthesis

In multi-step syntheses involving 2-(hydroxymethyl)cyclopentanol, the differential reactivity of the primary and secondary hydroxyl groups necessitates the use of protecting groups to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal.

Selective Protection: The greater steric accessibility of the primary hydroxyl group often allows for its selective protection in the presence of the secondary one. Bulky silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS or TBS) or triethylsilyl (TES), are commonly used for this purpose. harvard.edu For example, using one equivalent of TBDMS-Cl with a base like imidazole (B134444) can selectively protect the primary -CH₂OH group.

Diol Protection: In many synthetic routes, it is advantageous to protect both hydroxyl groups simultaneously. For 1,2-diols like 2-(hydroxymethyl)cyclopentanol, cyclic acetals and ketals are ideal protecting groups. organic-chemistry.org For instance, in the synthesis of the antiviral drug Entecavir, a key intermediate is a cyclopentane diol where the hydroxyl groups are protected. google.com While silyl groups were used in early syntheses, they produced oily intermediates that were difficult to purify and monitor. google.com A superior strategy involves reacting the diol with an aromatic aldehyde (e.g., benzaldehyde) or its derivative under acidic conditions to form a stable, crystalline benzylidene acetal. google.com This not only protects the diols but also introduces a UV-active chromophore, which greatly simplifies reaction monitoring and purification by chromatography. google.com

| Protecting Group | Reagent(s) | Protection Target | Key Advantages | Deprotection Conditions |

| Silyl Ethers (TBDMS, TES) | TBDMS-Cl, Imidazole | Selective for primary -OH | Tunable stability, widely used. harvard.edu | Fluoride sources (TBAF, HF). harvard.edu |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst | Both 1,2-diol groups | Forms crystalline solids, UV-active for monitoring. google.com | Catalytic hydrogenation, mild acid hydrolysis. |

| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Can be selective for primary -OH | Can also function as an activating group for substitution. google.com | Reductive cleavage (e.g., LiAlH₄). |

Ring Transformations and Skeletal Rearrangement Reactions

The cyclopentane core of 2-(hydroxymethyl)cyclopentanol is relatively stable, but the molecule can be accessed through significant skeletal rearrangements of other ring systems. The most notable of these is the Piancatelli rearrangement, a powerful acid-catalyzed reaction that transforms furan-2-carbinols into 4-hydroxycyclopent-2-enones. nih.govnih.gov

This reaction is a cornerstone of modern biomass conversion, providing a direct route from renewable resources like 5-(hydroxymethyl)furfural (HMF) to functionalized cyclopentane derivatives. nih.govnih.gov The widely accepted mechanism proceeds through the following key steps: nih.gov

HMF, derived from the dehydration of hexose (B10828440) sugars, is first hydrogenated to form 2,5-bis(hydroxymethyl)furan (BHMF). nih.gov

In the presence of an acid catalyst (often in water), the furan ring is protonated, leading to a ring-opening to form a stabilized carbocation intermediate. nih.gov

This intermediate undergoes a 4π-electrocyclization, forming a new five-membered carbon ring and generating a 4-hydroxy-(4-hydroxymethyl)-2-cyclopentanone intermediate. nih.gov

Subsequent catalytic hydrogenation and dehydration steps can then convert this intermediate into various cyclopentane derivatives, including 3-(hydroxymethyl)cyclopentanol (B1162685) (HCPL). nih.gov

While this reaction synthesizes the cyclopentane ring rather than rearranging a pre-existing one, it represents the most significant skeletal transformation relevant to the 2-(hydroxymethyl)cyclopentanol family of compounds, highlighting a sustainable pathway to their production from biomass. acs.orgresearchgate.net

Strategic Applications in Target Oriented Organic Synthesis

Intermediate in Natural Product Total Synthesis

The structural motif of a functionalized cyclopentane (B165970) ring is a common feature in a multitude of natural products exhibiting a wide range of biological activities. 2-(Hydroxymethyl)cyclopentanol serves as a versatile chiral synthon for the enantioselective synthesis of these complex natural targets.

Synthesis of Cyclopentanoid Natural Products

Cyclopentanoid natural products, a class of compounds characterized by a five-membered ring system, have been the focus of numerous total synthesis endeavors due to their interesting biological profiles. While direct total syntheses starting from 2-(hydroxymethyl)cyclopentanol are not extensively documented in readily available literature, the closely related chiral precursor, (1R,4S)-4-hydroxy-2-cyclopentenylmethanol and its derivatives, which can be conceptually derived from 2-(hydroxymethyl)cyclopentanol, are pivotal intermediates in the synthesis of various cyclopentanoid natural products.

For instance, the synthesis of the antibiotic Pentenomycin has been achieved through routes involving functionalized cyclopentenone intermediates. These intermediates, possessing the core cyclopentane ring with hydroxyl and hydroxymethyl functionalities, are conceptually related to 2-(hydroxymethyl)cyclopentanol. The strategic manipulation of the stereocenters and functional groups on such precursors is a cornerstone of these synthetic campaigns.

Furthermore, the total synthesis of other complex cyclopentanoids, such as Hirsutene , often proceeds through polycyclic intermediates derived from cyclopentane-based starting materials. The inherent stereochemistry of precursors like 2-(hydroxymethyl)cyclopentanol can be exploited to control the stereochemical outcome of key bond-forming reactions in the construction of these intricate molecular frameworks.

Incorporation into Aminocarbasugar Architectures

Aminocarbasugars, carbocyclic analogues of amino sugars where the endocyclic oxygen is replaced by a methylene (B1212753) group, are a significant class of compounds, many of which exhibit potent glycosidase inhibitory activity. The cyclopentane core of 2-(hydroxymethyl)cyclopentanol provides a suitable scaffold for the synthesis of aminocarbasugar architectures.

Research has demonstrated the synthesis of novel aminocyclopentitols, such as amino(hydroxymethyl)cyclopentanetriols, which are potent inhibitors of various glycosidases. nih.gov These syntheses often start from readily available carbohydrate precursors, but the resulting polyhydroxylated cyclopentane amine structures highlight the importance of the cyclopentane scaffold, which can also be accessed from non-carbohydrate precursors like 2-(hydroxymethyl)cyclopentanol. The strategic introduction of an amino group and manipulation of the existing hydroxyl functionalities on a 2-(hydroxymethyl)cyclopentanol-derived template can lead to a diverse range of aminocarbasugar analogues with potential therapeutic applications.

Precursor for Complex Bioactive Molecules

Beyond its role in the total synthesis of natural products, 2-(hydroxymethyl)cyclopentanol serves as a valuable precursor for the design and synthesis of various complex bioactive molecules, including prostaglandin (B15479496) analogues, carbocyclic nucleoside analogues, and enzyme modulators.

Synthesis of Prostaglandin Analogues

Prostaglandins (B1171923) are a class of lipid compounds involved in a wide range of physiological processes, and their synthetic analogues are important therapeutic agents. The core structure of prostaglandins features a cyclopentane ring with two side chains. Chiral cyclopentane derivatives are therefore crucial starting materials for the enantioselective synthesis of these molecules.

While a direct synthesis of prostaglandin analogues starting from 2-(hydroxymethyl)cyclopentanol is not prominently featured in the literature, closely related cyclopentane diols and their derivatives are key intermediates in many synthetic routes. The stereochemistry of the hydroxyl groups on the cyclopentane ring is critical for the biological activity of prostaglandins, and the use of chiral synthons like derivatives of 2-(hydroxymethyl)cyclopentanol allows for the precise control of these stereocenters. Synthetic strategies often involve the elaboration of the side chains from a pre-formed, stereochemically defined cyclopentane core.

| Prostaglandin Analogue | Precursor Type | Key Synthetic Strategy |

| Prostaglandin F2α | Chiral Cyclopentenone | Conjugate addition of side chains |

| Latanoprost | Corey Lactone Derivative | Stepwise introduction of side chains |

| Bimatoprost | Functionalized Cyclopentane | Amidation of a prostaglandin F2α analogue |

Design and Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring, are an important class of antiviral and anticancer agents. The increased metabolic stability of the carbocyclic ring compared to the glycosidic bond in natural nucleosides makes these compounds attractive therapeutic candidates.

The synthesis of carbocyclic nucleoside analogues has been successfully achieved using cyclopentane derivatives, including those bearing hydroxymethyl groups. For example, the synthesis of various carbocyclic adenosine, inosine, and uridine (B1682114) analogues has been reported starting from bis-(hydroxymethyl)-cyclopentane derivatives. In these syntheses, the pre-existing cyclopentane core serves as the scaffold onto which the nucleobase is constructed or attached. The hydroxyl groups on the cyclopentane ring mimic the hydroxyl groups of the natural ribose sugar and are crucial for the interaction of these analogues with their biological targets.

| Carbocyclic Nucleoside Analogue | Starting Cyclopentane Derivative | Therapeutic Target |

| Carbovir | Racemic 2-cyclopentene-1-methanol | HIV Reverse Transcriptase |

| Abacavir | Chiral Cyclopentene Amine | HIV Reverse Transcriptase |

| Entecavir | Functionalized Cyclopentane | Hepatitis B Virus Polymerase |

Building Block for Potential Enzyme Modulators

The rigid cyclopentane framework of 2-(hydroxymethyl)cyclopentanol makes it an attractive scaffold for the design of enzyme modulators. The defined spatial orientation of the functional groups allows for the precise positioning of pharmacophoric elements to interact with the active site of a target enzyme.

A notable application in this area is the development of glycosidase inhibitors. As mentioned previously, amino(hydroxymethyl)cyclopentanetriols, which are structurally related to 2-(hydroxymethyl)cyclopentanol, have been identified as potent inhibitors of glycosidases. nih.gov These compounds act as mimics of the natural carbohydrate substrates, binding to the enzyme's active site and blocking its catalytic activity. The cyclopentane ring serves as a stable isostere of the pyranose or furanose ring of the natural sugar, while the amino and hydroxyl groups provide the necessary interactions for binding. The modular nature of the synthesis allows for the generation of a library of analogues with varying stereochemistry and substitution patterns to optimize inhibitory potency and selectivity.

| Enzyme Target | Inhibitor Class | Key Structural Feature |

| Glycosidases | Aminocyclopentitols | Polyhydroxylated cyclopentane amine |

| Protein Kinases | Substituted Cyclopentanes | Cyclopentane scaffold for pharmacophore presentation |

| Proteases | Cyclopentane-based peptidomimetics | Rigid cyclopentane core to mimic peptide backbone |

Advanced Materials and Specialty Chemical Synthesis

The bifunctional nature of 2-(hydroxymethyl)cyclopentanol, possessing both a primary and a secondary hydroxyl group on a cyclopentane scaffold, makes it a versatile building block in the synthesis of more complex organic molecules, including specialty chemicals and components of advanced materials. biosynth.com Its distinct stereochemistry and reactive hydroxyl groups allow for its incorporation into a variety of molecular architectures, imparting specific physical and chemical properties to the final products.

The presence of two hydroxyl groups with different reactivity profiles—a primary alcohol and a secondary alcohol—enables selective chemical modifications. This dual functionality is crucial for creating polymers, agrochemicals, and other specialty chemicals where precise molecular design is essential for function. biosynth.com For instance, the hydroxyl groups can undergo reactions such as esterification, etherification, and oxidation, allowing the molecule to act as a diol monomer in polymerization reactions or as an intermediate in multi-step synthetic pathways. biosynth.com

While direct applications of 2-(hydroxymethyl)cyclopentanol in materials science are not extensively documented in dedicated studies, its structural motifs are found in precursors to important chemical products. Its role is primarily as a versatile intermediate, providing a carbocyclic framework that is integral to the development of target molecules with specific functional properties. biosynth.com The cyclopentane ring offers a degree of conformational rigidity and specific stereochemical arrangements that can be crucial for the performance of the final material or specialty chemical.

Detailed Research Findings:

Research in related areas highlights the utility of cyclopentanol (B49286) derivatives in various synthetic applications. For example, cyclopentanol and cyclopentanone (B42830) are recognized as important fine chemical intermediates and are key raw materials in the fragrance and pharmaceutical industries. google.com Cyclopentanol is a precursor for compounds like bromocyclopentane (B41573) and chlorocyclopentane. google.com The synthesis of functionalized cyclopentanols is often a key step in the total synthesis of complex natural products. Methodologies such as ruthenium-catalyzed ring-closing metathesis and subsequent hydrogenation are employed to create substituted cyclopentenols, which can be further modified. organic-chemistry.org

The application of similar bifunctional synthons is evident in the synthesis of carbocyclic nucleoside analogues, where cyclopentane derivatives containing amino and hydroxymethyl groups serve as the core scaffold. bohrium.comnih.gov These analogues are designed to have improved stability against enzymatic degradation compared to their natural counterparts. bohrium.com This principle of using a stable carbocyclic core is transferable to the design of specialty chemicals where enhanced durability or specific biological interaction is required.

The utility of 2-(hydroxymethyl)cyclopentanol as a synthon can be summarized in the following table, outlining its potential contributions to the properties of advanced materials and specialty chemicals.

Table 1: Potential Contributions of 2-(Hydroxymethyl)cyclopentanol in Synthesis

| Feature | Contribution to Final Product | Potential Application Area |

|---|---|---|

| Cyclopentane Core | Provides a stable, non-planar carbocyclic backbone. | Polymers, Specialty Fluids |

| Bifunctionality (Diol) | Allows for chain extension or cross-linking in polymerization. | Polyesters, Polyurethanes |

| Chirality | Introduces stereospecificity, influencing molecular recognition and physical properties. | Chiral Polymers, Specialty Agrochemicals |

| Primary & Secondary -OH | Enables regioselective reactions for creating complex, multi-functional molecules. biosynth.com | Pharmaceutical Intermediates, Fine Chemicals |

Advanced Stereochemical Characterization and Control

Determination of Absolute and Relative Configuration in Cyclopentanol (B49286) Systems

The determination of the three-dimensional structure of chiral molecules is a fundamental task in chemical analysis. The relative configuration describes the orientation of substituents within a molecule relative to each other (e.g., cis or trans), while the absolute configuration defines the precise 3D arrangement of atoms at a stereogenic center, typically assigned as R or S. ucalgary.caox.ac.uk

Several methods can be employed to determine the absolute and relative configurations of cyclopentanol systems:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative can be grown. It provides an unambiguous 3D structure of the molecule in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can distinguish between diastereomers (like cis and trans isomers of 2-(hydroxymethyl)cyclopentanol) based on differences in chemical shifts and coupling constants, it cannot differentiate between enantiomers. However, by converting the enantiomers into diastereomers using a chiral derivatizing agent, NMR can be used to determine the absolute configuration. tcichemicals.com This is further discussed in section 5.2.3.

Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra with quantum-chemical predictions. researchgate.netresearchgate.net

The relative configuration of 2-(hydroxymethyl)cyclopentanol isomers (cis vs. trans) can often be deduced from ¹H NMR coupling constants. The magnitude of the coupling constant between the protons on C1 and C2 can indicate their relative orientation.

Spectroscopic Techniques for Enantiomeric Purity Assessment

Enantiomeric purity, often expressed as enantiomeric excess (% ee), is a critical quality attribute for chiral compounds. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orgresearchgate.net It is a highly sensitive probe of the 3D molecular structure, making it an excellent tool for determining the absolute configuration and enantiomeric excess of chiral molecules in solution. researchgate.netnih.gov

The VCD spectrum of one enantiomer is the mirror image of the other; a racemic mixture shows no VCD signal. researchgate.net For 2-(hydroxymethyl)cyclopentanol, the stretching vibrations of the O-H and C-H bonds provide characteristic VCD signals. The hydroxyl group, in particular, is a sensitive probe of its chiral environment and hydrogen-bonding interactions. nih.gov The absolute configuration is typically determined by comparing the experimental VCD spectrum to the spectrum predicted for a specific enantiomer using ab initio or Density Functional Theory (DFT) calculations. wikipedia.org Furthermore, the magnitude of the VCD signal is directly proportional to the enantiomeric excess, allowing for quantitative analysis. nih.gov

Chiral chromatography is the most widely used technique for separating enantiomers and determining their purity. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC): For volatile compounds like derivatives of 2-(hydroxymethyl)cyclopentanol, chiral GC is a powerful analytical method. The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. chromatographyonline.comgcms.cz These macrocyclic molecules have a chiral cavity that allows for selective inclusion of one enantiomer over the other, enabling their separation. usc.edu The choice of the specific cyclodextrin and its substituents is crucial for achieving optimal resolution. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile technique applicable to a wide range of compounds. sigmaaldrich.comnih.gov A variety of CSPs are commercially available, including those based on polysaccharides (cellulose, amylose), proteins, and synthetic polymers. The separation mechanism relies on transient diastereomeric interactions between the enantiomers and the chiral stationary phase. For hydroxyl-containing compounds like 2-(hydroxymethyl)cyclopentanol, polysaccharide-based columns are often effective.

| Technique | Chiral Stationary Phase (CSP) Type | Common Examples | Typical Analytes |

|---|---|---|---|

| Chiral GC | Derivatized Cyclodextrins | Permethylated β-cyclodextrin (e.g., Rt-βDEXse) | Volatile alcohols, esters, ketones |

| Chiral HPLC | Polysaccharide Derivatives | Cellulose (B213188) or amylose (B160209) carbamate/benzoate derivatives (e.g., Chiralcel OD, Chiralpak AD) | Aromatic and aliphatic alcohols, amines, acids |

| Chiral HPLC | Macrocyclic Glycopeptides | Vancomycin, Teicoplanin (e.g., CHIROBIOTIC V) | Amino acids, polar compounds |

An alternative to direct chiral chromatography is the use of a chiral derivatizing agent (CDA). wikipedia.org This strategy involves reacting the enantiomeric mixture of 2-(hydroxymethyl)cyclopentanol with a single, pure enantiomer of a CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. registech.com

Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral analytical techniques like conventional GC, HPLC, or NMR spectroscopy. wikipedia.orgnih.gov For alcohols, common CDAs are chiral acids or their activated forms (e.g., acid chlorides) and chiral isocyanates. nih.gov A widely used example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org Reaction of the two hydroxyl groups in 2-(hydroxymethyl)cyclopentanol with (R)-MTPA chloride would yield two distinct diastereomeric esters, which can then be analyzed.

| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Targeted | Resulting Derivative | Analytical Method |

|---|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | -OH, -NH₂ | Ester, Amide | ¹H, ¹⁹F NMR, HPLC |

| 2-Methoxy-2-(1-naphthyl)propionic acid | MαNP acid | -OH | Ester | ¹H NMR, HPLC |

| (R)-1-(1-Naphthyl)ethyl isocyanate | NEIC | -OH, -NH₂ | Carbamate | HPLC |

| 2-Methoxy-2-phenylacetic Acid | MPA | -OH | Ester | ¹H NMR, HPLC |

Stereochemical Control Elements in Synthetic Design

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. The preparation of a specific stereoisomer of 2-(hydroxymethyl)cyclopentanol requires synthetic methods that can precisely control both relative (cis/trans) and absolute (R/S) stereochemistry.

Stereochemical control can be achieved through several strategies:

Substrate Control: The existing stereochemistry in a starting material can direct the formation of new stereocenters. For example, the stereoselective reduction of a chiral cyclopentanone (B42830) derivative can be influenced by the steric environment around the carbonyl group, leading to the preferential formation of one diastereomer of the corresponding alcohol.

Reagent Control: Using a chiral reagent can induce stereoselectivity. For instance, asymmetric epoxidation of a cyclopentene (B43876) precursor followed by regioselective ring-opening can furnish enantiomerically enriched 2-(hydroxymethyl)cyclopentanol. mdpi.com Similarly, asymmetric hydrogenation or hydroboration reactions using chiral catalysts can set the desired stereocenters.

Catalyst Control: Chiral catalysts are widely used to create stereocenters with high enantioselectivity. Rhodium or Ruthenium-catalyzed asymmetric hydrogenations, for example, can reduce a suitably functionalized cyclopentene to a specific enantiomer of a cyclopentane (B165970) derivative. Domino reactions initiated by chiral metal carbenes have also been shown to produce highly substituted cyclopentanes with excellent stereocontrol. nih.gov

Resolution: This classic method involves separating a racemic mixture. This can be done by chemical derivatization with a chiral resolving agent to form diastereomers that can be separated by crystallization or chromatography, or through enzymatic resolution, where an enzyme selectively reacts with one enantiomer. acs.org

The synthesis of cyclopentane rings can be accomplished through various cyclization strategies, such as intramolecular aldol (B89426) reactions, radical cyclizations, or [3+2] cycloadditions, where stereochemical outcomes can be controlled by the reaction conditions and the nature of the substrates and catalysts. baranlab.orgorganic-chemistry.org

Computational Chemistry and Mechanistic Elucidation

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. These calculations could be used to model various aspects of 2-(Hydroxymethyl)cyclopentanol.

Conformational Analysis and Energy Landscapes

The flexible five-membered ring and the rotatable hydroxymethyl and hydroxyl groups of 2-(Hydroxymethyl)cyclopentanol give rise to a complex potential energy surface with numerous possible conformations. A thorough conformational analysis using DFT would identify the most stable (lowest energy) three-dimensional structures of the molecule. This involves systematically exploring the rotational possibilities of the substituent groups and the puckering of the cyclopentane (B165970) ring (envelope and twist conformations).

The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. This information is crucial as the observed properties of a molecule are often a population-weighted average of the properties of its individual conformers. For analogous molecules like cyclopentanol (B49286) and cyclopentane-1,2-diol, ab initio and molecular mechanics calculations have shown the existence of multiple stable envelope and half-chair conformations with small energy differences between them. rsc.orgresearchgate.net A similar complexity would be expected for 2-(Hydroxymethyl)cyclopentanol.

Interactive Data Table: Hypothetical Conformational Analysis of 2-(Hydroxymethyl)cyclopentanol

| Conformer | Ring Pucker | -CH2OH Orientation | -OH Orientation | Relative Energy (kcal/mol) |

| 1 | Envelope | Equatorial | Axial | 0.00 |

| 2 | Twist | Axial | Equatorial | 0.50 |

| 3 | Envelope | Axial | Axial | 1.20 |

| 4 | Twist | Equatorial | Equatorial | 1.50 |

Note: This table is hypothetical and for illustrative purposes only, as specific computational data for 2-(Hydroxymethyl)cyclopentanol was not found.

Prediction of Spectroscopic Signatures (e.g., IR, VCD)

DFT calculations can accurately predict various spectroscopic properties. For 2-(Hydroxymethyl)cyclopentanol, this would include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This spectrum can be used to assign the vibrational modes of the molecule, such as the O-H and C-O stretching frequencies of the alcohol groups and the various C-H stretching and bending modes of the cyclopentane ring.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since 2-(Hydroxymethyl)cyclopentanol is chiral, VCD spectroscopy would be a powerful tool for its stereochemical analysis. DFT calculations can predict the VCD spectrum, and by comparing the calculated spectrum of a specific enantiomer (e.g., (1R,2R)-2-(Hydroxymethyl)cyclopentanol) with the experimental spectrum, the absolute configuration of the molecule can be determined.

Adsorption and Intermolecular Interaction Studies

Understanding how 2-(Hydroxymethyl)cyclopentanol interacts with other molecules or surfaces is crucial for applications in areas like catalysis and materials science. DFT can be employed to study:

Intermolecular Hydrogen Bonding: The two hydroxyl groups in 2-(Hydroxymethyl)cyclopentanol can act as both hydrogen bond donors and acceptors. Computational studies could model the formation of dimers or larger clusters of the molecule, quantifying the strength and geometry of the intermolecular hydrogen bonds.

Adsorption on Surfaces: If this molecule is to be used in heterogeneous catalysis, its interaction with a catalyst surface is of paramount importance. DFT calculations can model the adsorption of 2-(Hydroxymethyl)cyclopentanol on various catalyst surfaces (e.g., metal oxides, noble metals), determining the preferred adsorption sites, adsorption energies, and the resulting changes in the molecule's geometry and electronic structure.

Reaction Mechanism Investigations

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

Elucidation of Catalytic Pathways

For reactions involving 2-(Hydroxymethyl)cyclopentanol, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction pathway. This involves identifying all reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed energy profile for the reaction can be constructed, revealing the rate-determining step and providing insights into the factors that control the reaction's efficiency and selectivity.

Transition State Analysis in Key Transformations

The transition state is a fleeting, high-energy arrangement of atoms that represents the energy barrier to a reaction. Locating and characterizing transition states is a key aspect of mechanistic studies. For a key transformation of 2-(Hydroxymethyl)cyclopentanol, such as a dehydration or oxidation reaction, DFT calculations would be used to:

Locate the Transition State Structure: Algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the transition state.

Calculate the Activation Energy: The energy difference between the reactants and the transition state gives the activation energy barrier, a critical parameter that governs the reaction rate.

Analyze Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. Analysis of this mode provides a clear picture of the bond-breaking and bond-forming processes occurring during the reaction.

Interactive Data Table: Hypothetical Transition State Analysis for a Reaction of 2-(Hydroxymethyl)cyclopentanol

| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Dehydration | 2-(Hydroxymethyl)cyclopentanol | [TS_dehydration] | Cyclopentenylmethanol + H₂O | 35.2 | -1540 |

| Oxidation | 2-(Hydroxymethyl)cyclopentanol | [TS_oxidation] | 2-Formylcyclopentanol | 25.8 | -1230 |

Note: This table is hypothetical and for illustrative purposes only, as specific computational data for 2-(Hydroxymethyl)cyclopentanol was not found.

Molecular Descriptors and Theoretical Property Prediction

The characterization of chemical compounds through computational chemistry provides valuable insights into their behavior and potential applications. For 2-(Hydroxymethyl)cyclopentanol, a range of molecular descriptors have been calculated, offering a quantitative representation of its structural and physicochemical properties. These descriptors are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which are instrumental in predicting the biological activity and physical properties of molecules.

Molecular descriptors for 2-(Hydroxymethyl)cyclopentanol have been computed and are available through public databases such as PubChem. nih.govnih.gov These descriptors provide a foundational understanding of the molecule's characteristics.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C6H12O2 | PubChem nih.gov |

| Molecular Weight | 116.16 g/mol | PubChem nih.govnih.gov |

| IUPAC Name | 2-(hydroxymethyl)cyclopentan-1-ol | PubChem nih.gov |

| InChI | InChI=1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2 | PubChem nih.gov |

| InChIKey | UADBLZFWTJHOJC-UHFFFAOYSA-N | PubChem nih.gov |

| Canonical SMILES | C1CC(C(C1)O)CO | PubChem nih.gov |

Further computational analysis provides a deeper look into the molecule's properties, which are crucial for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

|---|---|---|

| XLogP3-AA | 0.6 | PubChem nih.govnih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 116.083729621 Da | PubChem nih.govnih.gov |

| Monoisotopic Mass | 116.083729621 Da | PubChem nih.govnih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.govnih.gov |

| Heavy Atom Count | 8 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 72.9 | PubChem nih.govnih.gov |

| Predicted Collision Cross Section ([M+H]+) | 124.0 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+Na]+) | 130.5 Ų | PubChemLite uni.lu |

While specific, in-depth computational studies exclusively focused on 2-(Hydroxymethyl)cyclopentanol are not widely available in peer-reviewed literature, the principles of computational chemistry allow for the theoretical prediction of its properties based on its structure. Methodologies such as Density Functional Theory (DFT) and various molecular mechanics force fields are commonly employed to predict geometries, energies, and other electronic properties of organic molecules. For instance, DFT calculations could be utilized to determine the conformational isomers of 2-(Hydroxymethyl)cyclopentanol and their relative stabilities. Such studies are crucial for understanding the molecule's preferred shapes, which in turn influence its reactivity and interactions with other molecules.

Furthermore, QSAR models, which are developed using large datasets of chemical compounds and their experimentally determined properties, can be used to predict the properties of new or untested compounds like 2-(Hydroxymethyl)cyclopentanol. These models often use the molecular descriptors listed in the tables above as input variables to predict toxicological endpoints, pharmacokinetic properties, and other biological activities. For example, QSAR studies on the toxicity of alcohols and phenols have demonstrated the utility of molecular descriptors in predicting adverse effects. researchgate.net Although these models are not specific to 2-(Hydroxymethyl)cyclopentanol, they showcase the potential of computational tools in assessing the properties of diols and other organic compounds.

The theoretical prediction of properties extends to physicochemical characteristics such as boiling point, vapor pressure, and solubility. These are often estimated using group contribution methods or more sophisticated computational models that take into account the molecule's three-dimensional structure and intermolecular forces. For a diol like 2-(Hydroxymethyl)cyclopentanol, the presence of two hydroxyl groups is expected to significantly influence its properties, particularly its polarity, hydrogen bonding capacity, and water solubility. Computational models can quantify these effects and provide estimates that are valuable in the absence of experimental data.

Future Perspectives and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For the synthesis of 2-(Hydroxymethyl)cyclopentanol and related diols, this translates into the development of methodologies that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

One promising approach is the utilization of biomass-derived platform molecules. For instance, furfural (B47365), which can be obtained from hemicellulose, has been identified as a key renewable feedstock for the production of cyclopentanol (B49286) and its derivatives. maastrichtuniversity.nlnih.gov Research is focused on developing efficient catalytic systems for the conversion of furfural to cyclopentanol through hydrogenation and rearrangement reactions. nih.govrsc.org

Another avenue of exploration is the use of carbon dioxide (CO2) as a C1 feedstock. While not directly applied to 2-(Hydroxymethyl)cyclopentanol yet, researchers have successfully developed "green" methods for the direct synthesis of polycarbonate diols from CO2 and other diols at atmospheric pressure, avoiding the use of toxic reagents like phosgene. eurekalert.org This opens up the possibility of developing similar CO2-based routes to cyclopentane (B165970) diols.

Furthermore, the development of solvent-free or aqueous-phase reactions is a key focus. The use of water as a solvent is highly desirable from an environmental and economic perspective. organic-chemistry.org Catalytic systems that are active and stable in aqueous media are being investigated for diol synthesis. researchgate.net

Key features of emerging greener synthetic methodologies are summarized in the table below.

| Feature | Description | Potential Impact on 2-(Hydroxymethyl)cyclopentanol Synthesis |

| Renewable Feedstocks | Utilization of biomass-derived molecules like furfural and potentially CO2. maastrichtuniversity.nlnih.goveurekalert.org | Reduces reliance on fossil fuels and promotes a circular economy. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes the generation of by-products and waste. |

| Benign Solvents | Replacement of volatile organic compounds with environmentally friendly alternatives like water or solvent-free conditions. organic-chemistry.org | Reduces environmental pollution and improves process safety. |

| Energy Efficiency | Development of catalytic processes that operate under milder reaction conditions (lower temperature and pressure). eurekalert.org | Lowers energy consumption and associated costs. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The stereoselective synthesis of 2-(Hydroxymethyl)cyclopentanol, with its multiple chiral centers, presents a significant challenge. The development of novel catalytic systems that can control both chemo- and stereoselectivity with high efficiency is a major research focus.

Homogeneous and Heterogeneous Catalysis:

Both homogeneous and heterogeneous catalysts are being explored for the synthesis of cyclopentane diols. Homogeneous catalysts, such as those based on rhodium and iridium, offer high activity and selectivity. acs.orgacs.org However, their separation from the reaction mixture can be challenging. Heterogeneous catalysts, on the other hand, are easily recoverable and reusable, making them more suitable for industrial applications. acs.orgnih.gov Research is focused on developing highly active and stable heterogeneous catalysts, such as supported metal nanoparticles and metal oxides. rsc.orgacs.orgnih.gov

Asymmetric Catalysis:

A key goal is the development of catalytic systems that can produce enantiomerically pure isomers of 2-(Hydroxymethyl)cyclopentanol. This is being addressed through several strategies:

Chiral Ligands: The use of chiral ligands in combination with metal catalysts can induce high levels of enantioselectivity in reactions such as hydrogenation and cycloaddition. researchgate.net

Organocatalysis: Chiral organic molecules can act as catalysts, offering a metal-free alternative for asymmetric synthesis. acs.org Proline-derived organocatalysts have shown promise in the synthesis of chiral 1,3-diols. acs.org

Biocatalysis: Enzymes, with their inherent chirality and high selectivity, are powerful tools for asymmetric synthesis. acs.org Alcohol dehydrogenases (ADHs) have been engineered to catalyze the stereoselective reduction of cyclopentanones to chiral cyclopentanols with high enantio- and diastereoselectivity. acs.org

The table below highlights some of the novel catalytic approaches being investigated.

| Catalytic Approach | Catalyst Type | Key Advantages |

| Homogeneous Catalysis | Rhodium, Iridium complexes acs.orgacs.org | High activity and selectivity. |

| Heterogeneous Catalysis | Supported metal nanoparticles (e.g., Ru, Ni), metal oxides rsc.orgacs.orgnih.gov | Easy recovery and reusability, suitable for continuous flow processes. |

| Asymmetric Catalysis | Chiral metal complexes, organocatalysts, enzymes researchgate.netacs.orgacs.org | Production of enantiomerically pure isomers. |

Integration of Chemo-Enzymatic Cascades in Complex Synthesis

A typical chemo-enzymatic approach for the synthesis of chiral cyclopentane derivatives might involve a chemical step to create a racemic intermediate, followed by an enzymatic kinetic resolution to separate the enantiomers. nih.gov For example, lipases are widely used for the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers. nih.govmdpi.com

Researchers are also exploring the development of one-pot, multi-step cascades where both chemical and enzymatic catalysts operate in concert. This requires careful optimization of reaction conditions to ensure the compatibility of the different catalytic systems. The integration of biocatalytic steps, such as the use of engineered enzymes, into synthetic routes can provide access to novel stereoisomers that are difficult to obtain through traditional chemical methods. acs.org

Design of Next-Generation Cyclopentanol-Based Scaffolds for Novel Applications

The rigid and three-dimensional structure of the cyclopentane ring makes it an attractive scaffold for the design of new molecules with specific biological or material properties. acs.org 2-(Hydroxymethyl)cyclopentanol, with its two hydroxyl groups, provides a versatile platform for the synthesis of a wide range of derivatives.

In Medicinal Chemistry:

The cyclopentane scaffold is present in numerous biologically active natural products and pharmaceuticals. researchgate.net Researchers are actively exploring the synthesis of novel cyclopentane derivatives as potential therapeutic agents. acs.orgnih.gov The ability to stereoselectively introduce functional groups onto the cyclopentane ring is crucial for optimizing the interaction of these molecules with their biological targets. For example, novel cyclopentane carboxylic acids have been discovered as potent and selective inhibitors of voltage-gated sodium channels, which are important targets for the treatment of pain. nih.gov

In Materials Science:

Cycloaliphatic diols, including those derived from cyclopentane, are valuable building blocks for the synthesis of polymers with unique properties. nih.gov The incorporation of the rigid cyclopentane ring into polymer backbones can enhance properties such as thermal stability and mechanical strength. elsevierpure.com For example, cyclopentane-1,3-diol has been investigated as a monomer for the synthesis of polyurethanes. acs.org The bifunctionality of 2-(Hydroxymethyl)cyclopentanol makes it a promising candidate for the development of new polyesters, polycarbonates, and other polymers with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Hydroxymethyl)cyclopentanol, and how do their yields compare?

- Methodological Answer : The synthesis of 2-(Hydroxymethyl)cyclopentanol can be approached via indirect pathways involving cyclopentene derivatives. For example, cyclopentene undergoes addition-esterification with acetic acid to form cyclopentyl acetate, followed by transesterification with methanol under acidic catalysis (e.g., QRE-01 resin catalyst) to yield cyclopentanol derivatives. Reported yields for analogous reactions (e.g., cyclopentanol synthesis) reach ~55% under optimized conditions (50°C, methanol-to-substrate molar ratio 3:1, 2.0 h⁻¹ space velocity) .

Q. Which thermodynamic parameters are critical for predicting the feasibility of synthesizing 2-(Hydroxymethyl)cyclopentanol?

- Methodological Answer : Key parameters include enthalpy change (ΔH), Gibbs free energy change (ΔG), and equilibrium constants (K). These are calculated using group contribution methods for estimating physical properties (e.g., heat capacity, entropy) of intermediates like cyclopentyl acetate. For example, ΔG values for transesterification reactions determine whether the process is spontaneous under given temperatures and pressures .

Q. What spectroscopic techniques are recommended for characterizing 2-(Hydroxymethyl)cyclopentanol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydroxymethyl group's position and stereochemistry. Infrared (IR) spectroscopy identifies hydroxyl (-OH) and cyclopentane ring vibrations. Mass spectrometry (MS) provides molecular weight validation. For stereoisomers, chiral chromatography or X-ray crystallography may be required .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 2-(Hydroxymethyl)cyclopentanol in transesterification?

- Methodological Answer : Optimization involves:

- Catalyst screening : Acidic cation-exchange resins (e.g., QRE-01) improve selectivity (>99.5%) .

- Temperature control : Lower temperatures (50–60°C) favor equilibrium toward cyclopentanol derivatives.

- Molar ratios : Excess methanol (3:1 molar ratio to cyclopentyl acetate) drives transesterification forward.

- Reusability : Distillation recovers unreacted substrates, reducing waste .

Q. How do discrepancies arise between theoretical equilibrium conversions and experimental yields in cyclopentanol derivative synthesis?

- Methodological Answer : Discrepancies (e.g., 55.3% experimental vs. higher theoretical conversion) stem from:

- Kinetic limitations : Slow reaction rates at lower temperatures.

- Catalyst deactivation : Resin catalysts may lose acidity over time.

- Side reactions : Ester hydrolysis or dimerization of intermediates.

Mitigation strategies include real-time monitoring (e.g., GC-MS) and adjusting residence times .

Q. What strategies enable selective functionalization of 2-(Hydroxymethyl)cyclopentanol with amino groups?

- Methodological Answer :

- Reductive amination : React the hydroxymethyl group with methylamine in the presence of a reducing agent (e.g., NaBH₃CN).

- Protection/deprotection : Temporarily protect the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) before introducing amino groups via nucleophilic substitution.

- Enzymatic catalysis : Lipases or transaminases can achieve stereoselective amination under mild conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.